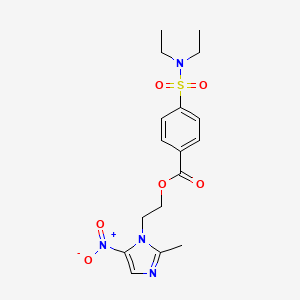
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate is a synthetic compound that combines the structural features of an imidazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate typically involves the following steps:
Nitration of 2-methylimidazole: The starting material, 2-methylimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitroimidazole.
Alkylation: The nitroimidazole derivative is then alkylated with ethylene oxide to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Esterification: The final step involves the esterification of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol with 4-(diethylsulfamoyl)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, typically in the presence of a base such as triethylamine.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and 4-(diethylsulfamoyl)benzoic acid.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiparasitic properties.
Medicine: Potential therapeutic agent for treating infections caused by bacteria and parasites.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate involves the following steps:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function.
Pathways Involved: The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that damage cellular components such as DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial and antiparasitic agent with a similar imidazole structure.
Tinidazole: Another nitroimidazole derivative with similar applications in treating infections.
Secnidazole: A nitroimidazole compound used for its antimicrobial properties.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate is unique due to the presence of the benzoate ester and diethylsulfamoyl groups, which may enhance its pharmacokinetic properties and broaden its spectrum of activity compared to other nitroimidazole derivatives.
Properties
Molecular Formula |
C17H22N4O6S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C17H22N4O6S/c1-4-19(5-2)28(25,26)15-8-6-14(7-9-15)17(22)27-11-10-20-13(3)18-12-16(20)21(23)24/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
CWPITTPXQHRKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=NC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11488036.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11488052.png)

![2-Hydroxy-3-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11488061.png)
![methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11488080.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488082.png)
![2-Amino-6-{[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11488086.png)
![4-(3-thienyl)-1-[4-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11488093.png)
![1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11488095.png)

![ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11488100.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
![4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B11488105.png)
![N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11488128.png)
